molecular formula C20H16N2O2S2 B2458472 4-(benzo[d]thiazol-2-yl)-N-methyl-N-phenylbenzenesulfonamide CAS No. 681237-93-4

4-(benzo[d]thiazol-2-yl)-N-methyl-N-phenylbenzenesulfonamide

Cat. No.: B2458472
CAS No.: 681237-93-4
M. Wt: 380.48
InChI Key: SDWNWKVJTVGXFC-UHFFFAOYSA-N
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Description

4-(benzo[d]thiazol-2-yl)-N-methyl-N-phenylbenzenesulfonamide is a complex organic compound that features a benzothiazole moiety. Benzothiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties

Mechanism of Action

Target of Action

The primary target of 4-(benzo[d]thiazol-2-yl)-N-methyl-N-phenylbenzenesulfonamide is the DprE1 enzyme, which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis . The compound has shown potent inhibitory activity against this enzyme, making it a promising candidate for anti-tubercular therapy .

Mode of Action

The compound interacts with its target, DprE1, by binding to its active site. This binding inhibits the function of DprE1, thereby disrupting the synthesis of the bacterial cell wall . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The inhibition of DprE1 affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis. The disruption of this pathway leads to the inability of the bacteria to maintain their cell wall, which is crucial for their survival and proliferation . The downstream effects of this disruption are the death of the bacteria and the potential resolution of the tuberculosis infection.

Result of Action

The result of the compound’s action is the inhibition of cell wall biosynthesis in Mycobacterium tuberculosis, leading to the death of the bacteria . This makes the compound a potential candidate for the treatment of tuberculosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzo[d]thiazol-2-yl)-N-methyl-N-phenylbenzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(benzo[d]thiazol-2-yl)-N-methyl-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Antidepressant Activity

Recent studies have indicated that derivatives of benzothiazole compounds exhibit significant antidepressant properties. In a study involving a series of compounds synthesized from benzothiazole, several derivatives were tested for their inhibitory effects on monoamine oxidase (MAO) and cholinesterase (ChE) enzymes. Among these, specific compounds demonstrated high potency against MAO-B, which is crucial in the treatment of depression and neurodegenerative diseases. For instance, compound 4g showed notable activity with an IC50 value of 9.13 µM, indicating its potential as a multi-targeted drug for treating depression complicated by neurodegenerative disorders .

Alzheimer’s Disease Treatment

The compound also shows promise in the context of Alzheimer's disease due to its inhibitory effects on acetylcholinesterase (AChE), an enzyme responsible for the degradation of acetylcholine, a neurotransmitter involved in memory and learning. A study synthesized 4-(benzo[d]thiazole-2-yl) phenols based on 4-hydroxycoumarin and evaluated their AChE inhibitory activities. The most potent compound exhibited an IC50 value of 2.7 µM, suggesting that these derivatives could be developed into therapeutic agents for Alzheimer’s disease .

Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives have been extensively studied. Compounds similar to 4-(benzo[d]thiazol-2-yl)-N-methyl-N-phenylbenzenesulfonamide have shown effectiveness against various bacterial strains. For example, derivatives were tested against both Gram-positive and Gram-negative bacteria, revealing significant antimicrobial activity with minimal inhibitory concentrations (MIC) in the low micromolar range . This positions such compounds as potential candidates for the development of new antimicrobial agents.

Case Studies

StudyApplicationFindings
AntidepressantCompound 4g showed significant MAO-B inhibition with an IC50 of 9.13 µM, indicating potential for treating depression.
Alzheimer's DiseaseA derivative exhibited strong AChE inhibition (IC50 = 2.7 µM), suggesting efficacy in cognitive enhancement therapies.
AntimicrobialSeveral derivatives displayed potent activity against bacterial strains with MIC values indicating effectiveness at low concentrations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(benzo[d]thiazol-2-yl)-N-methyl-N-phenylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its N-methylation and sulfonamide groups contribute to its stability and reactivity, making it a valuable compound in various research fields .

Biological Activity

4-(benzo[d]thiazol-2-yl)-N-methyl-N-phenylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

The compound can be characterized by the following properties:

PropertyValue
Molecular Formula C₁₈H₁₈N₂O₂S
Molecular Weight 342.42 g/mol
CAS Number 1421448-87-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Acetylcholinesterase Inhibition : Research indicates that compounds with a benzo[d]thiazole moiety exhibit potent inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in neurodegenerative diseases like Alzheimer's. In vitro studies have shown that derivatives of this compound can significantly reduce AChE activity, suggesting potential therapeutic applications in cognitive disorders .
  • Anticancer Activity : Studies have explored the anticancer properties of related thiazole derivatives, showing that they may induce apoptosis in cancer cell lines through modulation of PPAR (Peroxisome Proliferator-Activated Receptor) pathways. This mechanism highlights their potential as anticancer agents .
  • Antimicrobial Properties : Some derivatives have demonstrated antibacterial activity against Gram-positive bacteria, indicating their usefulness in treating infections caused by resistant strains .

Case Studies and Experimental Findings

Several studies have evaluated the biological activity of this compound and its derivatives:

  • Inhibition of AChE :
    • A study synthesized various thiazole derivatives and tested their AChE inhibitory activity. The most potent compound exhibited an IC50 value of 2.7 µM, indicating strong inhibitory effects on AChE, which could be beneficial for Alzheimer's treatment .
  • Anticancer Activity :
    • Research on thiazolidinedione derivatives showed that certain compounds could modulate PPAR pathways, leading to reduced cell viability in squamous carcinoma cell lines. The compounds exhibited selective cytotoxicity, suggesting a targeted approach to cancer therapy .
  • Antimicrobial Activity :
    • Investigations into the antibacterial properties revealed that some thiazole-based compounds had significant efficacy against resistant bacterial strains, including MRSA and VRE, with minimum inhibitory concentrations (MIC) in the low micromolar range .

Properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)-N-methyl-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S2/c1-22(16-7-3-2-4-8-16)26(23,24)17-13-11-15(12-14-17)20-21-18-9-5-6-10-19(18)25-20/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWNWKVJTVGXFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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